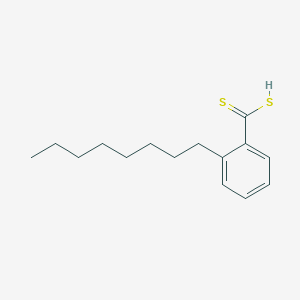![molecular formula C11H16N2S B14188194 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione CAS No. 922729-31-5](/img/structure/B14188194.png)
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring fused with a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable ketone in the presence of a catalyst, followed by cyclization to form the desired pyrrolidine-thione structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrrole ring.
Applications De Recherche Scientifique
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with GATA family proteins, inhibiting their DNA-binding activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrrole: A structurally related compound with similar chemical properties.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another pyrrole derivative with distinct biological activities.
Uniqueness: 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives
Propriétés
Numéro CAS |
922729-31-5 |
|---|---|
Formule moléculaire |
C11H16N2S |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
4,4-dimethyl-5-(1H-pyrrol-2-ylmethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H16N2S/c1-11(2)7-10(14)13-9(11)6-8-4-3-5-12-8/h3-5,9,12H,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
PFUOIXBMFZVCIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=S)NC1CC2=CC=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)
